4-Hydroxy-8-methoxyquinolin-2(1H)-one
Overview
Description
Synthesis Analysis
The synthesis of 4-hydroxy-2-quinolones, which includes 4-Hydroxy-8-methoxyquinolin-2(1H)-one, involves reactions with aliphatic aldehydes to give 4-hydroxy-3-(1-hydroxyethyl)quinolin-2-ones, which dehydrate upon heating in basic medium to furnish the highly electrophilic quinone methide intermediate .Molecular Structure Analysis
Quinolin-2,4-dione, a related compound, displays different tautomeric forms between the carbonyl groups, CH2-3 and NH of the quinoline moiety . X-ray structure analyses of numerous compounds of that class have shown that the structure of 1B is the most common form .Chemical Reactions Analysis
4-Hydroxy-2(1H)-quinolinones react with aliphatic aldehydes to give 4-hydroxy-3-(1-hydroxyethyl)quinolin-2-ones, which dehydrate upon heating in basic medium to furnish the highly electrophilic quinone methide intermediate .Physical And Chemical Properties Analysis
This compound is a solid at room temperature . The IUPAC name for this compound is 4-hydroxy-8-methoxy-2(1H)-quinolinone .Scientific Research Applications
Antimalarial Activity: Some hydroxy analogues of the antimalarial drug primaquine, which includes 4-Hydroxy-8-methoxyquinolin-2(1H)-one derivatives, have been found to form methemoglobin in human erythrocytes and to deplete glutathione levels, particularly in glucose-6-phosphate dehydrogenase (G6PD) deficient subjects (Allahyari et al., 1984).
Antibacterial and Antifungal Properties: A study synthesized compounds incorporating quinolone moieties, including 4-Hydroxy-8-methoxyquinolin-2(1H)-one, and found that these compounds exhibit antibacterial activity against both Gram-positive and Gram-negative bacteria, as well as antifungal properties (Hamama et al., 2015).
Antimicrobial Activity of Azo Dye Derivatives: Novel azo dyes synthesized from 4-Hydroxy-8-methoxyquinolin-2(1H)-one derivatives showed antimicrobial activity against various bacterial and fungal strains (Ghoneim & Morsy, 2018).
Phototherapy and Photoprotection: Derivatives of 4-Hydroxy-8-methoxyquinolin-2(1H)-one have been investigated for their photoprotective properties and as potential photochemotherapeutic agents due to their ability to inhibit topoisomerase II and antiproliferative activity in mammalian cells (Chilin et al., 2003).
Dental Plaque Inhibition: Certain derivatives of 8-hydroxyquinolines, a category that includes 4-Hydroxy-8-methoxyquinolin-2(1H)-one, have been synthesized and evaluated for their antiplaque activity, showing in vitro efficacy (Warner et al., 1975).
Chemotherapy Research: Studies have explored the antiproliferative properties of 4-Hydroxy-8-methoxyquinolin-2(1H)-one derivatives, assessing their potential as chemotherapeutic agents against various cancer cell lines (Yeh‐long Chen et al., 2006).
Safety And Hazards
Future Directions
The interesting pharmaceutical and biological activities of 4-hydroxy-2-quinolones make them valuable in drug research and development . Many publications have recently dealt with their synthetic analogous and the synthesis of their heteroannelated derivatives . This suggests that there could be future research directions in exploring the potential applications of these compounds in medicine.
properties
IUPAC Name |
4-hydroxy-8-methoxy-1H-quinolin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO3/c1-14-8-4-2-3-6-7(12)5-9(13)11-10(6)8/h2-5H,1H3,(H2,11,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ASLMYMBTHPUUJA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1NC(=O)C=C2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10715835 | |
Record name | 4-Hydroxy-8-methoxyquinolin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10715835 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Hydroxy-8-methoxyquinolin-2(1H)-one | |
CAS RN |
7224-68-2 | |
Record name | 4-Hydroxy-8-methoxyquinolin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10715835 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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